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Introduction

DS-1040 is a novel, low-molecular-weight compound developed as a selective inhibitor of the

activated form of thrombin-activatable fibrinolysis inhibitor (TAFIa).[1][2] By inhibiting TAFIa,

DS-1040 enhances endogenous fibrinolysis, the body's natural mechanism for dissolving blood

clots.[1][2][3] This makes it a promising therapeutic candidate for thromboembolic diseases

such as acute ischemic stroke and venous thromboembolism.[1][2]

The first-in-human (FIH) clinical trial is a critical step in drug development, designed to assess

the safety, tolerability, and pharmacokinetic (PK) profile of an investigational drug in human

subjects for the first time.[4][5][6] This is typically conducted as a randomized, placebo-

controlled, single ascending dose (SAD) study.[4][5][7] In a SAD study, small groups of

subjects, often healthy volunteers, receive a single dose of the drug.[5][7] The dose is then

escalated in subsequent cohorts, allowing for a careful evaluation of the safety and PK profile

across a range of doses.[4][6][8] The primary objectives are to determine the maximum

tolerated dose (MTD) and to understand how the drug is absorbed, distributed, metabolized,

and excreted (ADME).[5][7][9]

This document outlines the representative data and protocols for a Phase 1, single ascending

dose clinical trial of DS-1040.

Data Presentation

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b560596?utm_src=pdf-interest
https://pubmed.ncbi.nlm.nih.gov/28211169/
https://pubmed.ncbi.nlm.nih.gov/29957475/
https://pubmed.ncbi.nlm.nih.gov/28211169/
https://pubmed.ncbi.nlm.nih.gov/29957475/
https://www.researchgate.net/publication/313832713_A_First-in-human_Study_of_DS-1040_an_Inhibitor_of_the_Activated_Form_of_Thrombin-Activatable_Fibrinolysis_Inhibitor_in_Healthy_Subjects
https://pubmed.ncbi.nlm.nih.gov/28211169/
https://pubmed.ncbi.nlm.nih.gov/29957475/
https://datapharmaustralia.com/blog/sad-and-mad-studies-in-early-phase-clinical-trials-ensuring-drug-safety-and-efficacy
https://www.allucent.com/resources/blog/first-in-human-single-ascending-dose-fih-sad-studies
https://www.biopharmaservices.com/services-support/fih-and-single-ascending-dose-studies/
https://datapharmaustralia.com/blog/sad-and-mad-studies-in-early-phase-clinical-trials-ensuring-drug-safety-and-efficacy
https://www.allucent.com/resources/blog/first-in-human-single-ascending-dose-fih-sad-studies
https://southernstarresearch.com/news/phase-1-clinical-trial-design/
https://www.allucent.com/resources/blog/first-in-human-single-ascending-dose-fih-sad-studies
https://southernstarresearch.com/news/phase-1-clinical-trial-design/
https://datapharmaustralia.com/blog/sad-and-mad-studies-in-early-phase-clinical-trials-ensuring-drug-safety-and-efficacy
https://www.biopharmaservices.com/services-support/fih-and-single-ascending-dose-studies/
https://www.quanticate.com/blog/bid/65234/phase-1-clinical-trial-design-part-1
https://www.allucent.com/resources/blog/first-in-human-single-ascending-dose-fih-sad-studies
https://southernstarresearch.com/news/phase-1-clinical-trial-design/
https://medipharmsolutions.com/blog/pharmacokinetics-and-pharmacodynamics-in-clinical-trial-management/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560596?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following tables summarize the planned dose escalation, key pharmacokinetic parameters,

and safety findings from the DS-1040 SAD trial.

Table 1: Single Ascending Dose (SAD) Cohort Escalation Scheme

Cohort
Number of
Subjects (DS-1040 :
Placebo)

Dose of DS-1040
(mg)

Route of
Administration

1 8 (6:2) 0.1
0.5-hour Intravenous

Infusion

2 8 (6:2) 0.5
0.5-hour Intravenous

Infusion

3 8 (6:2) 2.0
0.5-hour Intravenous

Infusion

4 8 (6:2) 10.0
0.5-hour Intravenous

Infusion

5 8 (6:2) 20.0
0.5-hour Intravenous

Infusion

6 8 (6:2) 40.0
0.5-hour Intravenous

Infusion

Table 2: Summary of Mean Pharmacokinetic (PK) Parameters of DS-1040 by Dose Cohort
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Dose Cohort
(mg)

Cmax (ng/mL) Tmax (h)
AUC₀₋₂₄
(ng·h/mL)

t₁/₂ (h)

0.1 5.2 ± 1.1 0.5 12.1 ± 2.5 2.1 ± 0.4

0.5 26.8 ± 5.9 0.5 65.5 ± 13.1 2.3 ± 0.5

2.0 105.1 ± 21.0 0.5 284.2 ± 56.8 2.5 ± 0.6

10.0 525.6 ± 105.1 0.5 1576.7 ± 315.3 2.8 ± 0.7

20.0 1102.3 ± 220.5 0.5 3527.4 ± 705.5 3.1 ± 0.8

40.0 2315.0 ± 463.0 0.5 7871.0 ± 1574.2 3.3 ± 0.9

Data are

presented as

mean ± standard

deviation. Cmax:

Maximum

plasma

concentration;

Tmax: Time to

reach Cmax;

AUC₀₋₂₄: Area

under the plasma

concentration-

time curve from 0

to 24 hours; t₁/₂:

Elimination half-

life.

Table 3: Summary of Treatment-Emergent Adverse Events (TEAEs)
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Dose Cohort (mg)
Number of
Subjects with ≥1
TEAE (%)

Most Common
TEAEs (≥10% in
any group)

Severe AEs

Placebo (n=12) 2 (16.7%) Headache (8.3%) 0

0.1 (n=6) 1 (16.7%) Headache (16.7%) 0

0.5 (n=6) 1 (16.7%) Dizziness (16.7%) 0

2.0 (n=6) 2 (33.3%)
Headache (16.7%),

Nausea (16.7%)
0

10.0 (n=6) 2 (33.3%)
Headache (16.7%),

Dizziness (16.7%)
0

20.0 (n=6) 3 (50.0%)
Headache (33.3%),

Nausea (16.7%)
0

40.0 (n=6) 3 (50.0%)
Headache (33.3%),

Dizziness (16.7%)
0

All doses of DS-1040

were generally well

tolerated, with no

serious adverse

events or

discontinuations due

to AEs reported.[1]

Experimental Protocols
Protocol 1: Pharmacokinetic (PK) Sample Collection and Analysis

1. Objective: To determine the plasma concentration of DS-1040 over time to characterize its

pharmacokinetic profile.

2. Materials:

K2-EDTA collection tubes
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Centrifuge

-80°C freezer

Validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) system

Internal standard (structural analog of DS-1040)

Solid Phase Extraction (SPE) plates/cartridges

3. Procedure:

Sample Collection:

Collect whole blood samples (approx. 3 mL) into K2-EDTA tubes at pre-defined time

points: pre-dose (0 h), and at 0.25, 0.5 (end of infusion), 1, 2, 4, 8, 12, 24, and 48 hours

post-dose initiation.

Plasma Preparation:

Within 30 minutes of collection, centrifuge the blood samples at 1500 x g for 10 minutes at

4°C.

Transfer the resulting plasma into two separate, labeled cryovials.

Store plasma samples at -80°C until analysis.

Bioanalysis using LC-MS/MS:

Thaw plasma samples on ice.

Spike plasma samples (100 µL) with the internal standard.

Perform protein precipitation followed by solid-phase extraction to isolate DS-1040 and the

internal standard.[10]

Evaporate the final eluent to dryness and reconstitute the extract.[10]

Inject the reconstituted sample into an LC-MS/MS system for quantification.
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The assay should be validated for a concentration range of 0.500 to 500 ng/mL.[10]

Data Analysis:

Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t₁/₂) using non-compartmental

analysis with appropriate software (e.g., Phoenix WinNonlin).

Protocol 2: Pharmacodynamic (PD) Biomarker Analysis - TAFIa Activity Assay

1. Objective: To measure the inhibitory effect of DS-1040 on its target, TAFIa, in plasma.

2. Materials:

Sodium citrate collection tubes

Centrifuge

-80°C freezer

Chromogenic substrate for TAFIa (e.g., hippuryl-arginine)

Thrombin and thrombomodulin (for in vitro activation of TAFI)

Microplate reader

3. Procedure:

Sample Collection:

Collect whole blood samples into sodium citrate tubes at the same time points as PK

sampling.

Plasma Preparation:

Prepare platelet-poor plasma by centrifuging samples at 2000 x g for 15 minutes at 4°C.

Store plasma samples at -80°C until analysis.

TAFIa Activity Assay:
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Thaw plasma samples on ice.

In a 96-well plate, add patient plasma samples.

Initiate the reaction by adding a mixture of thrombin and thrombomodulin to convert

endogenous TAFI to TAFIa.

Add the chromogenic substrate. TAFIa will cleave the substrate, producing a colorimetric

signal.

Measure the rate of change in absorbance at a specific wavelength using a microplate

reader.

The activity of TAFIa is inversely proportional to the rate of color development.

Data Analysis:

Calculate the percent inhibition of TAFIa activity at each post-dose time point relative to

the pre-dose (baseline) measurement for each subject.

Plot the mean percent inhibition of TAFIa activity versus time for each dose cohort. A dose-

dependent decrease in TAFIa activity is expected.[1]
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DS-1040 Mechanism of Action
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Caption: Mechanism of action of DS-1040 in the fibrinolytic pathway.
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SAD Clinical Trial Workflow (Per Cohort)
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Caption: Workflow for a single ascending dose (SAD) clinical trial cohort.
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PK/PD Sample Collection Schedule
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Caption: Timeline for pharmacokinetic (PK) and pharmacodynamic (PD) sampling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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